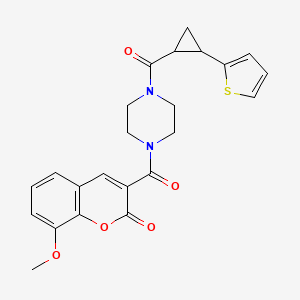

8-methoxy-3-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazine-1-carbonyl)-2H-chromen-2-one

Description

This compound is a coumarin derivative featuring a methoxy group at position 8, a piperazine-carbonyliperazine backbone, and a cyclopropane ring fused to a thiophene moiety. The structural complexity arises from the integration of three pharmacophoric elements:

Properties

IUPAC Name |

8-methoxy-3-[4-(2-thiophen-2-ylcyclopropanecarbonyl)piperazine-1-carbonyl]chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O5S/c1-29-18-5-2-4-14-12-17(23(28)30-20(14)18)22(27)25-9-7-24(8-10-25)21(26)16-13-15(16)19-6-3-11-31-19/h2-6,11-12,15-16H,7-10,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QINHOPIEUKLPGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCN(CC3)C(=O)C4CC4C5=CC=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 8-methoxy-3-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazine-1-carbonyl)-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structural formula of the compound can be broken down into several functional groups:

- Coumarin Backbone : The core structure is a coumarin moiety, which is known for its biological activity.

- Piperazine Derivative : The presence of a piperazine ring suggests potential interactions with neurotransmitter receptors.

- Thiophene Substituent : The thiophene ring may contribute to the compound's lipophilicity and biological activity.

Structural Formula

Anticancer Activity

Recent studies have demonstrated that coumarin derivatives exhibit significant anticancer properties. For instance, compounds similar to 8-methoxy-3-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazine-1-carbonyl)-2H-chromen-2-one have shown promising results against various cancer cell lines.

Case Study: Cytotoxicity against Cancer Cell Lines

In vitro studies have evaluated the cytotoxic effects of related compounds on several cancer cell lines. The results are summarized in the table below:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Compound A | NUGC (Gastric) | 48 |

| Compound B | DLDI (Colon) | 60 |

| Compound C | HEPG2 (Liver) | 174 |

| Compound D | MCF (Breast) | 288 |

These findings suggest that modifications in the structure can lead to variations in potency against different cancer types, highlighting the importance of structure-activity relationships (SAR) in drug design.

The proposed mechanisms through which coumarin derivatives exert their anticancer effects include:

- Inhibition of Cell Proliferation : Inducing apoptosis in cancer cells.

- Modulation of Enzyme Activity : Inhibiting specific enzymes involved in cancer progression, such as topoisomerases and kinases.

- Antioxidant Activity : Reducing oxidative stress within cells, which can contribute to cancer development.

Neuropharmacological Effects

The piperazine component of the compound suggests potential neuropharmacological effects. Research indicates that piperazine derivatives can interact with various neurotransmitter systems, including serotonin and dopamine receptors, potentially offering therapeutic benefits in conditions like anxiety and depression.

Example Study: MAO-B Inhibition

Coumarin derivatives have been evaluated for their ability to inhibit monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases. A study reported that certain coumarin-chalcone hybrids exhibited strong MAO-B inhibition with IC50 values in the low micromolar range, indicating that similar derivatives may also possess neuroprotective properties.

Comparison with Similar Compounds

Structural Analogues with Coumarin-Piperazine Motifs

Key Observations :

Thiophene-Piperazine Derivatives

Key Observations :

Cyclopropane-Containing Analogues

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.